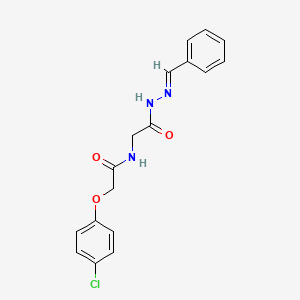

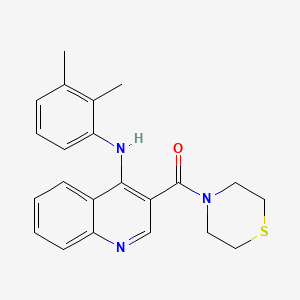

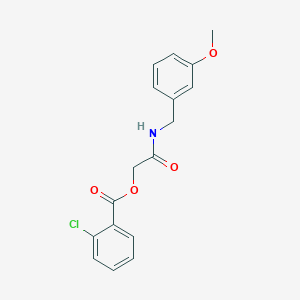

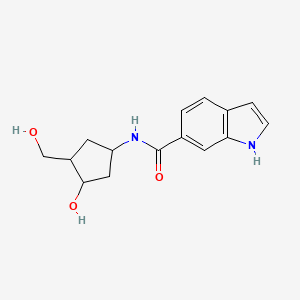

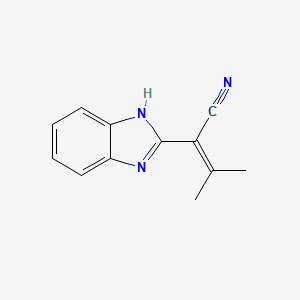

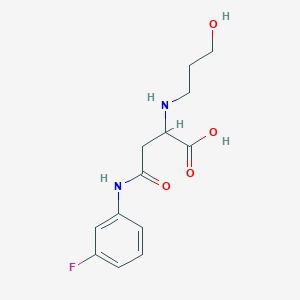

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with basic aromatic units and building up complexity through various chemical transformations. For instance, the synthesis of 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP) involves a Friedel–Crafts acylation followed by nucleophilic substitution and reduction steps . Similarly, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, indicating the complexity and the need for precise control over reaction conditions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic methods such as IR, PMR, and ESI-MS . X-ray crystallography is also employed to determine the structure of specific compounds, such as cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups and the pyrrolidinone ring. For example, the active carbonyl group in the third position of the heterocycle in 3-hydroxy-3-pyrrolin-2-ones allows for high reactivity and interaction with nucleophiles . The presence of acyl and ethoxycarbonyl groups also enables the formation of various condensed systems in reactions with binucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse, with some polyimides derived from related monomers showing exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen . The glass-transition temperatures of these polyimides range from 208–324°C, and they are predominantly amorphous as revealed by wide-angle X-ray diffraction measurements . The solubility of some polyimides in both strong dipolar solvents and common organic solvents like tetrahydrofuran is also noted . The antibacterial activity of some synthesized compounds indicates potential applications in the medical field .

Applications De Recherche Scientifique

Organocatalysis

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one hydrochloride and its derivatives are utilized as organocatalysts in various asymmetric reactions. These include aldol reactions, Mannich reactions, Michael additions, aldehyde α-aminations, and multicomponent or cascade reactions. The focus is on green chemistry applications, with catalysts featuring polymeric, dendritic, or ionic fragments for recyclability and applications in heterogeneous reagents/water systems (Zlotin, 2015).

Anti-Cancer and Anti-Inflammatory Properties

A study on the synthesis and crystal structure of 4-(pyrrolidine-2,5-dione-1-yl)phenol, a derivative of this compound, revealed significant anti-inflammatory and anti-cancer activities. This compound exhibited higher anti-inflammatory activity compared to standard COX-1 inhibitors and significant inhibition of the HT-29 cancer cell line (Zulfiqar et al., 2021).

Synthesis of Dipeptide Analogues

The compound has been used in the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of dipeptides. These analogues adopt a linear, extended conformation, highlighting its potential in peptide synthesis (Hosseini et al., 2006).

Synthesis of Pyrrolidine Derivatives

The synthesis of various pyrrolidine derivatives from this compound has been described, showcasing its versatility in creating compounds with potential bacteriostatic and antituberculosis activities (Miszke et al., 2008).

Development of Polymeric Materials

The compound has been used in the synthesis of novel thermally stable poly(ether imide ester)s and polyimides, demonstrating its application in the development of materials with desirable physical and thermal properties (Mehdipour-Ataei & Amirshaghaghi, 2005); (Huang et al., 2017).

Glycosidase Inhibition

Derivatives of this compound have been synthesized as potential glycosidase inhibitors. This is particularly relevant in the context of biochemical research and potential therapeutic applications (Curtis et al., 2007).

Safety and Hazards

Orientations Futures

Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Propriétés

IUPAC Name |

4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-10-8-12(15)14(9-10)6-7-16-11-4-2-1-3-5-11;/h1-5,10H,6-9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQICPMLBHPSSTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCOC2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)

![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)

![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)